Fosamprenavir
Overview
Description
Fosamprenavir is a medication used to treat human immunodeficiency virus (HIV) infections. It is a prodrug of the protease inhibitor amprenavir, meaning it is converted into amprenavir in the body. This compound is marketed under the brand names Lexiva and Telzir and is used in combination with other antiretroviral agents to manage HIV-1 infections .
Preparation Methods
The synthesis of fosamprenavir involves several steps, including the preparation of key intermediates. One efficient and industrially applicable method involves the preparation of (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then used in the assembly of this compound, where an (S)-tetrahydrofuranyloxy carbonyl group is attached to L-phenylalanine . Another method involves the phosphate esterification of amprenavir, followed by the final isolation of the calcium salt .
Chemical Reactions Analysis
Fosamprenavir undergoes hydrolysis by cellular phosphatases to form amprenavir. This hydrolysis is a key reaction that allows for the slow release of amprenavir, reducing the number of pills a patient must take . Additionally, this compound can undergo anodic oxidation at solid electrodes, which has been investigated using cyclic and linear sweep voltammetry .
Scientific Research Applications
Fosamprenavir is primarily used in the treatment and postexposure prophylaxis of HIV-1 infection. It is a crucial component of highly active antiretroviral therapy (HAART), which has significantly reduced the morbidity and mortality associated with acquired immunodeficiency syndrome (AIDS). This compound’s prodrug nature allows for better solubility and reduced pill burden compared to amprenavir, making it more suitable for long-term use in HIV patients .
Mechanism of Action
Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of HIV-1 protease, inhibiting the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles .
Comparison with Similar Compounds
Fosamprenavir is similar to other protease inhibitors used in the treatment of HIV, such as saquinavir, lopinavir, ritonavir, atazanavir, nelfinavir, darunavir, tipranavir, and indinavir. this compound’s prodrug nature and improved solubility make it unique. Unlike amprenavir, this compound requires fewer pills per day, reducing the pill burden on patients .
Biological Activity
Fosamprenavir (FPV) is an antiretroviral medication primarily used in the treatment of HIV-1 infection. It is a prodrug that is converted into amprenavir (APV), a potent inhibitor of the HIV-1 protease, which plays a critical role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and relevant clinical studies.
This compound is rapidly hydrolyzed to amprenavir by cellular phosphatases after oral administration. Amprenavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. This inhibition leads to the production of immature, non-infectious virions, effectively reducing viral load in infected individuals .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across different populations:
- Absorption : Following oral administration, FPV is converted to APV, which exhibits a bioavailability of approximately 60% when taken with food. The absorption can be influenced by co-administration with ritonavir (RTV), which enhances APV plasma levels through CYP3A4 inhibition .
- Distribution : APV is widely distributed in body tissues and has a volume of distribution (Vd) ranging from 0.7 to 1.0 L/kg. It binds to plasma proteins (approximately 90%) and has a half-life of about 7 hours .
- Elimination : The drug is primarily metabolized in the liver and excreted via feces and urine. Renal clearance is minimal, making it suitable for patients with renal impairment .
Efficacy and Clinical Studies
This compound has been evaluated in multiple clinical trials for its efficacy in treating HIV-1 infection:
- Phase III Studies : In a pivotal study involving adult patients, FPV administered at doses of 1400 mg once or twice daily demonstrated comparable efficacy to other protease inhibitors like lopinavir/ritonavir. At week 48, 66% of patients achieved viral loads below 50 copies/mL .
- Pediatric Studies : A study involving children aged 2 to 18 years indicated that FPV regimens were well-tolerated and resulted in significant reductions in plasma HIV-1 RNA levels. At week 48, approximately 60% of subjects achieved viral suppression below 400 copies/mL .
- Long-term Safety : An extended study over eight years showed no new safety concerns associated with FPV-containing regimens, maintaining sustained antiviral responses with over 70% of patients achieving undetectable viral loads from week 48 onwards .
Safety Profile
The safety profile of this compound has been assessed across various studies:
- Adverse Effects : Common side effects include diarrhea, headache, nausea, rash, and vomiting. Serious adverse events were relatively rare but included hypersensitivity reactions and gastrointestinal disorders .
- Laboratory Abnormalities : Monitoring revealed transient increases in liver enzymes and triglycerides among some patients; however, these were generally manageable without discontinuation of therapy .
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical outcomes from relevant studies.
Parameter | FPV/RTV Regimen | Adult Standard Regimen |
---|---|---|
AUC(0–τ) (ng·h/mL) | 26% lower | Standard adult dosing |
Cmax (ng/mL) | Similar | Historical adult data |
Viral Load <50 copies/mL (%) | 61% | Varies by treatment |
Study Population | Achieved Viral Load <400 copies/mL (%) | Common Adverse Events (%) |
---|---|---|
Adults (n=315) | 73% | Diarrhea (15%), Nausea (10%) |
Children (n=59) | 65% | Vomiting (12%), Cough (10%) |
Properties
IUPAC Name |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMOWEQCZNCC-OEMFJLHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N3O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048296, DTXSID20861514 | |
Record name | Fosamprenavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L | |
Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles., Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles. | |
Record name | Fosamprenavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
226700-79-4, 1257693-05-2 | |
Record name | Fosamprenavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226700-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fosamprenavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamprenavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosamprenavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSAMPRENAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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